5-Butoxy-2-methylbenzaldehyde
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Overview
Description
5-Butoxy-2-methylbenzaldehyde is an organic compound with the molecular formula C12H16O2. It is a derivative of benzaldehyde, characterized by the presence of a butoxy group at the 5-position and a methyl group at the 2-position on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Butoxy-2-methylbenzaldehyde can be synthesized through several methods. One common approach involves the alkylation of 2-methylbenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Butoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 5-Butoxy-2-methylbenzoic acid.
Reduction: 5-Butoxy-2-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
5-Butoxy-2-methylbenzaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-butoxy-2-methylbenzaldehyde involves its interaction with specific molecular targets. For example, its antifungal activity is attributed to the disruption of cellular antioxidation systems in fungi. This compound can act as a redox-active agent, destabilizing cellular redox homeostasis and inhibiting fungal growth .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzaldehyde: Lacks the butoxy group, making it less hydrophobic.
5-Butoxybenzaldehyde: Lacks the methyl group, affecting its reactivity and physical properties.
Uniqueness
5-Butoxy-2-methylbenzaldehyde is unique due to the presence of both the butoxy and methyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
5-butoxy-2-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-4-7-14-12-6-5-10(2)11(8-12)9-13/h5-6,8-9H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSYANBARUMXBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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